molecular formula C16H15Cl2N3 B13752352 7-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride CAS No. 1172446-12-6

7-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride

Cat. No.: B13752352
CAS No.: 1172446-12-6
M. Wt: 320.2 g/mol
InChI Key: RYHPGWJJFSYZNJ-UHFFFAOYSA-N
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Description

7-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C16H15Cl2N3. It is known for its unique structure, which includes a quinoline core substituted with chloro, hydrazino, methyl, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.

    Substitution Reactions: The chloro, methyl, and phenyl groups are introduced through electrophilic aromatic substitution reactions.

    Hydrazination: The hydrazino group is introduced by reacting the intermediate compound with hydrazine hydrate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea under basic conditions.

Major Products Formed

Scientific Research Applications

7-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound may also interfere with DNA synthesis and repair pathways, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-2-hydrazinoquinoline: Lacks the methyl and phenyl groups, resulting in different chemical properties.

    8-Methyl-3-phenylquinoline: Lacks the chloro and hydrazino groups, affecting its reactivity and applications.

    2-Hydrazino-3-phenylquinoline: Lacks the chloro and methyl groups, leading to variations in its biological activity.

Uniqueness

7-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

1172446-12-6

Molecular Formula

C16H15Cl2N3

Molecular Weight

320.2 g/mol

IUPAC Name

(7-chloro-8-methyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C16H14ClN3.ClH/c1-10-14(17)8-7-12-9-13(11-5-3-2-4-6-11)16(20-18)19-15(10)12;/h2-9H,18H2,1H3,(H,19,20);1H

InChI Key

RYHPGWJJFSYZNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=CC(=C(N=C12)NN)C3=CC=CC=C3)Cl.Cl

Origin of Product

United States

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